molecular formula C20H20N2O4 B1676759 Moschamine CAS No. 193224-22-5

Moschamine

Cat. No. B1676759
M. Wt: 352.4 g/mol
InChI Key: WGHKJYWENWLOMY-XVNBXDOJSA-N
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Description

Moschamine is a very potent compound that is able to inhibit COX-I by 58% and COX-II by 54%, at the concentration of 0.1 μmol L⁻1 . It may suppress cAMP formation via binding to 5-HT1 receptors in the cells . Moschamine exerts antitumor effects on HeLa, MCF7, and A431 cells .


Synthesis Analysis

Moschamine is a phenylpropenoic acid amide found in plants . The synthesis and two biological activities (serotoninergic and cyclooxygenase (COX) inhibitory activities) and bioavailability of moschamine were described . Moschamine was synthesised and confirmed using NMR spectroscopic methods .


Molecular Structure Analysis

The molecular structure of Moschamine was confirmed using NMR spectroscopic methods .


Chemical Reactions Analysis

An iron-catalyzed oxidative radical coupling reaction was developed to selectively construct indolofuran or bisphenolic indole cores, which exist in two types of moschamine-related indole alkaloids . Both (+)-decursivine and 4,4″-bis (N-feruloyl)serotonin were biomimetically synthesized by using coupling reactions .

Scientific Research Applications

Synthesis and Biological Activities

Moschamine, a phenylpropenoic acid amide found in plants, has been studied for its synthesis and biological activities. In a study by Park (2012), the serotoninergic and cyclooxygenase (COX) inhibitory activities of moschamine were investigated. It was found that moschamine inhibits forskolin-stimulated cAMP formation via serotonin receptors and demonstrates potent inhibition of both COX-I and COX-II. The study also assessed its oral bioavailability in mice (Park, 2012).

Anticancer Effects on Glioblastoma

In research conducted by Alexiou et al. (2017), moschamine was evaluated for its effects on glioblastoma cells. The study found that moschamine significantly reduced cell viability in glioblastoma cell lines, induced cell death, and caused cell cycle arrest. There was also a notable decrease in certain cell markers following treatment with moschamine, suggesting potential as a novel strategy for targeting glioblastoma (Alexiou et al., 2017).

Anti-Inflammatory Effects

Jo et al. (2017) investigated the anti-inflammatory effects of moschamine isolated from Carthamus tinctorius. The study demonstrated that moschamine effectively inhibited lipopolysaccharide (LPS)-induced production of inflammatory mediators in macrophages and suppressed key inflammatory markers and pathways, highlighting its potential as an anti-inflammatory agent (Jo et al., 2017).

Structural and Synthetic Insights

Research by Xia and Tong (2018) provided a comprehensive overview of moschamine-related alkaloids, including their structural characterization and synthetic methodologies. This review contributes to understanding the chemical nature and potential applications of moschamine and related compounds (Xia & Tong, 2018).

Future Directions

The treatment of glioblastoma cell lines with moschamine may represent a novel strategy for targeting glioblastoma .

Relevant Papers

  • "Synthesis, biological activities and bioavailability of moschamine, a safflomide-type phenylpropenoic acid amide found in Centaurea cyanus" .
  • "Biomimetic Synthesis of Moschamine-Related Indole Alkaloids via Iron-Catalyzed Selectively Oxidative Radical Coupling" .
  • "Moschamine inhibits proliferation of glioblastoma cells via cell cycle arrest and apoptosis" .
  • "Moschamine-Related Indole Alkaloids" .

properties

IUPAC Name

(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKJYWENWLOMY-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172925
Record name N-Feruloyl serotonin
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Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Moschamine

CAS RN

193224-22-5, 68573-23-9
Record name Feruloylserotonin
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Record name N-Feruloyl serotonin
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Record name TRYPTAMINE, N-FERULOYL
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Record name N-Feruloyl serotonin
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Record name N-Feruloyl Serotonin
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Record name N-FERULOYL SEROTONIN
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Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

115 - 117 °C
Record name Moschamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032759
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
205
Citations
SD Sarker, T Savchenko, P Whiting, V Šik… - Natural Product …, 1997 - Taylor & Francis
Four novel indole alkaloids: (E) N-(3-methoxy-4-hydroxycinnamoyl)-5-hydroxytryptamine (moschamine, 1), (Z) N-(3-methoxy-4-hydroxycinnamoyl)-5-hydroxytryptamine (cis-moschamine…
Number of citations: 84 www.tandfonline.com
A Jo, H Han, S Seo, JS Shin, JY Lee, HJ Kim… - Bioorganic & medicinal …, 2017 - Elsevier
… Consistent with these findings, moschamine suppressed the … In addition, pretreatment of moschamine significantly inhibited LPS-… Moreover, moschamine inhibited LPS-induced the …
Number of citations: 24 www.sciencedirect.com
K Liang, J Yang, X Tong, W Shang, Z Pan, C Xia - Organic letters, 2016 - ACS Publications
An iron-catalyzed oxidative radical coupling reaction was developed to selectively construct indolofuran or bisphenolic indole cores, which exist in two types of moschamine-related …
Number of citations: 36 pubs.acs.org
JB Park - Natural product research, 2012 - Taylor & Francis
… study, moschamine (1) was chemically synthesised and its potential effects of moschamine on 5-… This report suggests that moschamine can be absorbed as its intact form, able to inhibit …
Number of citations: 27 www.tandfonline.com
GA Alexiou, D Lazari, G Markopoulos… - Tumor …, 2017 - journals.sagepub.com
… moschamine could exert cytotoxic and cytostatic effects on glioma cells in vitro. Moschamine … by which moschamine exerts this action, we found that moschamine treatment significantly …
Number of citations: 16 journals.sagepub.com
C Xia, X Tong - The Alkaloids: Chemistry and Biology, 2018 - Elsevier
Moschamine-related alkaloids originate mainly from feruloylserotonin by cyclization or dimerization. This review provides a comprehensive overview on the achievements in the field of …
Number of citations: 5 www.sciencedirect.com
SD Sarker, A Laird, L Nahar, Y Kumarasamy… - Phytochemistry, 2001 - Elsevier
… cyanus afforded four indole alkaloids: moschamine, cis-moschamine, centcyamine and cis-… cyanus afforded four indole alkaloids: moschamine, cis-moschamine, centcyamine and cis-…
Number of citations: 113 www.sciencedirect.com
B Csapi, Z Hajdú, I Zupkó, Á Berényi… - Phytotherapy …, 2010 - Wiley Online Library
… to moderately active compounds (isokaempferid and moschamine), especially apigenin, … Eupatilin (1) and moschamine (11) exerted high or moderate potency selectively against the …
Number of citations: 79 onlinelibrary.wiley.com
M Shoeb, SM MacManus, M Jaspars, J Trevidu… - Tetrahedron, 2006 - Elsevier
… , exactly similar to that of moschamine (13). The 13 C NMR … a feruloyl moiety like the known alkaloid moschamine (13), and … data suggested that 15 possessed a moschamine (13) type …
Number of citations: 129 www.sciencedirect.com
E Hodaj, O Tsiftsoglou, S Abazi… - Natural product …, 2017 - Taylor & Francis
… Also for N-(p-coumaroyl) serotonin (1) and moschamine (2), our results are in good agreement with the previous reported data, as they have shown significant free radical scavenging (…
Number of citations: 39 www.tandfonline.com

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